molecular formula C14H14O B13356455 (1S,4S)-5-Phenylbicyclo[2.2.2]oct-5-en-2-one

(1S,4S)-5-Phenylbicyclo[2.2.2]oct-5-en-2-one

Katalognummer: B13356455
Molekulargewicht: 198.26 g/mol
InChI-Schlüssel: NGFMXHCCPBGFRE-RYUDHWBXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,4S)-5-Phenylbicyclo[222]oct-5-en-2-one is a bicyclic compound characterized by its unique structure, which includes a phenyl group attached to a bicyclo[222]octene framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-5-Phenylbicyclo[2.2.2]oct-5-en-2-one typically involves the Diels-Alder reaction, a well-known cycloaddition reaction between a diene and a dienophile. In this case, the diene is often a substituted cyclohexadiene, and the dienophile is a phenyl-substituted alkene. The reaction is carried out under controlled conditions, typically at elevated temperatures and in the presence of a catalyst to facilitate the cycloaddition.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,4S)-5-Phenylbicyclo[2.2.2]oct-5-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂

Eigenschaften

Molekularformel

C14H14O

Molekulargewicht

198.26 g/mol

IUPAC-Name

(1S,4S)-5-phenylbicyclo[2.2.2]oct-5-en-2-one

InChI

InChI=1S/C14H14O/c15-14-9-11-6-7-12(14)8-13(11)10-4-2-1-3-5-10/h1-5,8,11-12H,6-7,9H2/t11-,12-/m0/s1

InChI-Schlüssel

NGFMXHCCPBGFRE-RYUDHWBXSA-N

Isomerische SMILES

C1C[C@H]2C=C([C@@H]1CC2=O)C3=CC=CC=C3

Kanonische SMILES

C1CC2C=C(C1CC2=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.